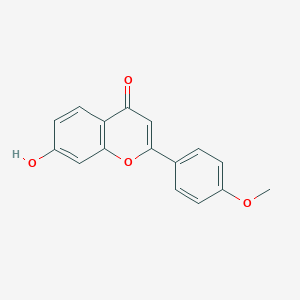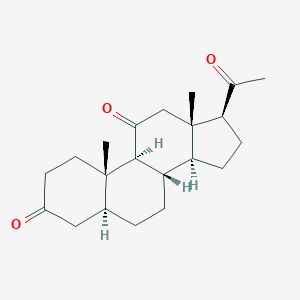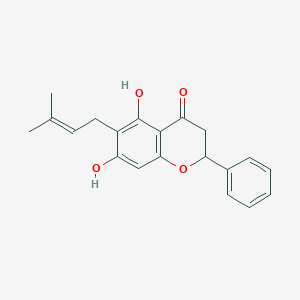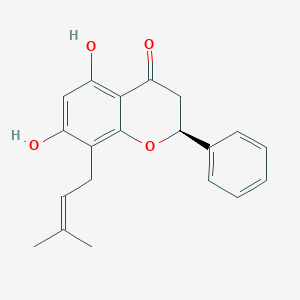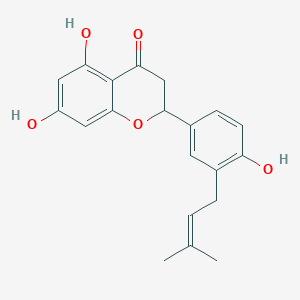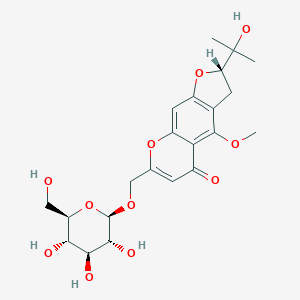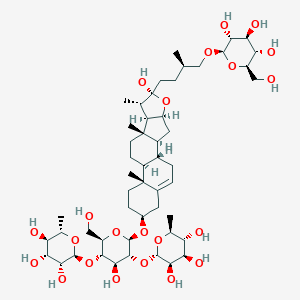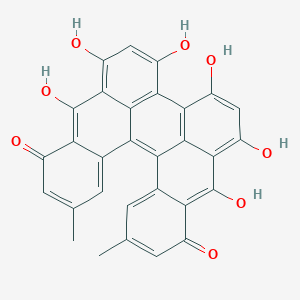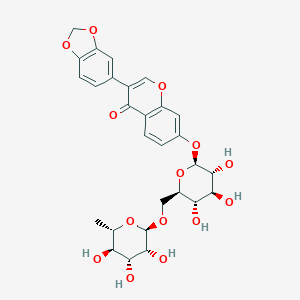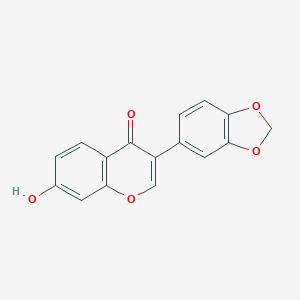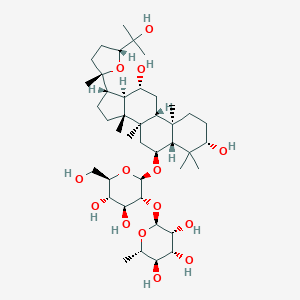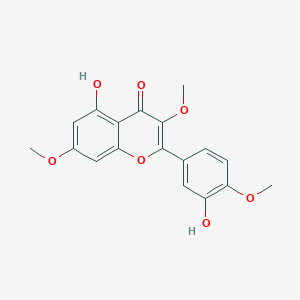
Ayanin
Übersicht
Beschreibung
Ayanin ist ein O-methyliertes Flavonol, eine Art von Flavonoid. Es ist das 3,7,4'-Tri-O-methylierte Derivat von Quercetin. This compound findet sich in der Pflanze Croton schiedeanus und kann auch im Labor synthetisiert werden . Es hat die chemische Formel C18H16O7 und eine molare Masse von 344,319 g/mol .
Herstellungsmethoden
This compound kann durch partielle Methylierung von Quercetin synthetisiert werden. Das Enzym 3,7-Dimethylquercetin 4'-O-Methyltransferase verwendet S-Adenosylmethionin und Rhamnazin, um S-Adenosylhomocystein und this compound zu produzieren . Im Labor kann this compound durch direkte Methylierung von Quercetin unter Verwendung von Methylierungsmitteln unter kontrollierten Bedingungen synthetisiert werden .
Wissenschaftliche Forschungsanwendungen
Ayanin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Modellverbindung verwendet, um das Verhalten von Flavonoiden in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: Es wurde auf seine antioxidativen Eigenschaften und seine Fähigkeit, freie Radikale einzufangen, untersucht.
Medizin: this compound hat aufgrund seiner entzündungshemmenden und vasorelaxierenden Aktivitäten potenzielle therapeutische Anwendungen.
Wirkmechanismus
This compound übt seine Wirkungen durch verschiedene Mechanismen aus:
Antioxidative Aktivität: this compound fängt freie Radikale ab und reduziert oxidativen Stress.
Entzündungshemmende Aktivität: Es hemmt die Produktion von pro-inflammatorischen Zytokinen und Mediatoren.
Vasorelaxierende Aktivität: This compound induziert endothelabhängige Relaxation in Blutgefäßen, hauptsächlich über den Stickstoffmonoxid/cyclisches GMP-Weg.
Wirkmechanismus
Target of Action
Ayanin, a type of flavonoid, primarily targets the Caseinolytic protease (ClpP) . ClpP is a central virulence factor in stress survival, virulence, and antibiotic resistance of Methicillin-resistant Staphylococcus aureus (MRSA) . This compound also inhibits interleukin IL-4 production from purified basophils .
Mode of Action
This compound interacts with its targets by binding to them. The binding between this compound and ClpP has been confirmed by cellular thermal shift assay and thermal shift assay . Molecular docking showed that ASP-168, ASN-173, and ARG-171 are the potential binding sites for ClpP binding to this compound .
Biochemical Pathways
This compound is synthesized by the enzyme 3,7-dimethylquercetin 4’-O-methyltransferase, which uses S-adenosyl methionine and rhamnazin to produce S-adenosylhomocysteine and this compound . In the presence of this compound, the virulence of Staphylococcus aureus is reduced by down-regulating the level of some important virulence factors, including agrA, RNAⅢ, hla, pvl, psmα, and spa .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats. After oral administration, the maximum concentration (Cmax) of this compound was found to be 380.30 ng/mL. The area under the curve (AUC0-t) was 279.60 ng·h/mL, and the half-life (t1/2) was 2.87 hours .
Result of Action
This compound exhibits a significant therapeutic effect on pneumonia infection induced by Staphylococcus aureus in mice, especially in combination with vancomycin . This is the first report of this compound with in vivo and in vitro efficacy against Staphylococcus aureus infection .
Biochemische Analyse
Biochemical Properties
Ayanin interacts with various biomolecules in biochemical reactions. The enzyme 3,7-dimethylquercetin 4’-O-methyltransferase uses S-adenosyl methionine and rhamnazin to produce S-adenosylhomocysteine and this compound .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It has been identified as a promising therapeutic agent to combat methicillin-resistant Staphylococcus aureus infections . It reduces the virulence of Staphylococcus aureus by down-regulating the level of some important virulence factors .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as an inhibitor of MRSA ClpP with an IC50 of 19.63μM . Molecular docking showed that ASP-168, ASN-173, and ARG-171 were the potential binding sites for ClpP binding to this compound .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully elucidated. It is known that this compound exhibits a significant therapeutic effect on pneumonia infection induced by S. aureus in mice in vivo, especially in combination with vancomycin .
Metabolic Pathways
This compound is involved in certain metabolic pathways. The enzyme 3,7-dimethylquercetin 4’-O-methyltransferase uses S-adenosyl methionine and rhamnazin to produce S-adenosylhomocysteine and this compound .
Vorbereitungsmethoden
Ayanin can be synthesized through the partial methylation of quercetin. The enzyme 3,7-dimethylquercetin 4’-O-methyltransferase uses S-adenosyl methionine and rhamnazin to produce S-adenosylhomocysteine and this compound . In the laboratory, this compound can be synthesized by direct methylation of quercetin using methylating agents under controlled conditions .
Analyse Chemischer Reaktionen
Ayanin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann zu Chinonen und anderen Oxidationsprodukten oxidiert werden.
Reduktion: Es kann zu Dihydroflavonolen reduziert werden.
Vergleich Mit ähnlichen Verbindungen
Ayanin ist anderen O-methylierten Flavonolen wie Syringetin, Laricitrin und Isorhamnetin ähnlich. Diese Verbindungen haben ähnliche Strukturen und biologische Aktivitäten, unterscheiden sich aber in der Anzahl und Position der Methoxygruppen . This compound ist aufgrund seines spezifischen Methylierungsmusters einzigartig, das seine metabolische Stabilität und Bioverfügbarkeit im Vergleich zu nicht-methylierten Flavonoiden verbessert .
Ähnliche Verbindungen
- Syringetin
- Laricitrin
- Isorhamnetin
Eigenschaften
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-13(23-2)11(19)6-9/h4-8,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCRYSMUMBNTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205833 | |
| Record name | Ayanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572-32-7 | |
| Record name | Ayanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ayanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ayanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AYANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA465UF3LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for ayanin's vasorelaxant effect?
A1: this compound primarily induces vasorelaxation through an endothelium-dependent mechanism involving the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. [, , ] This means that this compound interacts with the endothelium, the inner lining of blood vessels, to stimulate the production of NO, a potent vasodilator. NO then activates guanylate cyclase, leading to increased levels of cGMP, which ultimately relaxes the smooth muscle cells in blood vessel walls.
Q2: Is the NO/cGMP pathway the sole mechanism responsible for this compound's vasodilatory effects?
A2: While the NO/cGMP pathway plays a major role, research suggests that this compound's vasodilatory effects might not solely depend on this pathway. Studies using L-NAME (an NO synthase inhibitor) and methylene blue (a guanylate cyclase inhibitor) observed a decrease in this compound-induced vasodilation, but the effect was not entirely reversed. This suggests the involvement of additional mechanisms. []
Q3: Does this compound interact with other flavonoids to modulate vascular tone?
A3: Yes, this compound has been shown to interact with 3,7-Di-O-methylquercetin (DMQ), another flavonoid found in Croton schiedeanus. Depending on the concentration range, this interaction can be either agonistic (enhancing vasodilation) or antagonistic (reducing vasodilation). []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C18H16O7, and its molecular weight is 344.32 g/mol.
Q5: What spectroscopic data are available to characterize this compound?
A5: this compound has been characterized using various spectroscopic techniques, including UV, IR, 1D NMR (1H-NMR and 13C-NMR), and 2D NMR (HMQC and HMBC). [] These techniques provide valuable information about the compound's structure, functional groups, and connectivity.
Q6: How does methylation at different positions on the quercetin structure affect this compound's vasorelaxant activity?
A6: Methylation at positions 3 and 7 of the quercetin structure appears to enhance vasorelaxant activity, as observed with quercetin 3,7-dimethyl ether compared to quercetin. Conversely, methylation at positions 3' and 4' seems to reduce activity. [, ] This highlights the importance of specific hydroxyl groups on the flavonoid structure for optimal activity.
Q7: What in vitro models have been used to study this compound's vasorelaxant effects?
A7: this compound's vasorelaxant properties have been extensively studied in isolated aortic rings from Wistar rats. [, , ] These ex vivo models allow researchers to directly assess the effects of this compound on vascular smooth muscle contraction and relaxation in a controlled environment.
Q8: What are the findings from in vivo studies on this compound's antihypertensive effects?
A8: In vivo studies using a rat model demonstrated that this compound administration could effectively reduce blood pressure and heart rate, suggesting its potential as an antihypertensive agent. []
Q9: Are there any studies investigating the synergistic effects of this compound and other flavonoids in vivo?
A9: While in vitro studies indicate synergistic vasodilator properties between this compound and DMQ, further in vivo research is needed to validate these findings and explore the therapeutic potential of their combined use. []
Q10: Has this compound's efficacy been evaluated in human subjects?
A10: Currently, no clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans. Further research, including preclinical studies and clinical trials, is necessary to determine its therapeutic potential and establish appropriate dosage regimens.
Q11: What analytical methods are commonly employed to characterize and quantify this compound?
A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV or mass spectrometry, is routinely used for the analysis of this compound in plant extracts and biological samples. [] This technique allows for the separation, identification, and quantification of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


